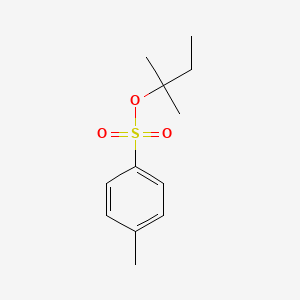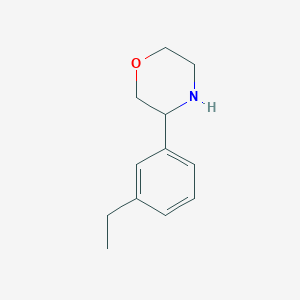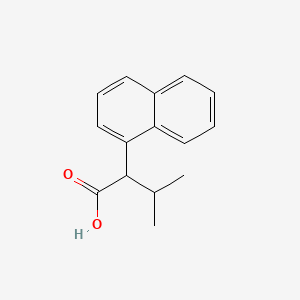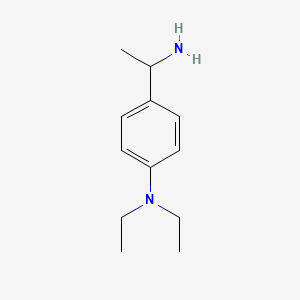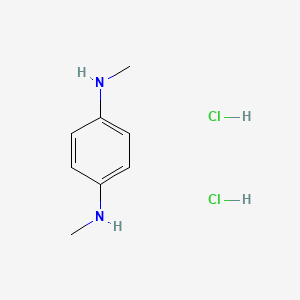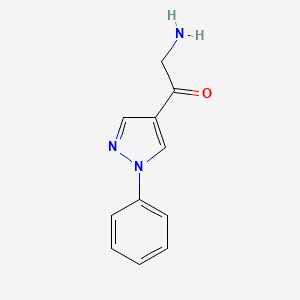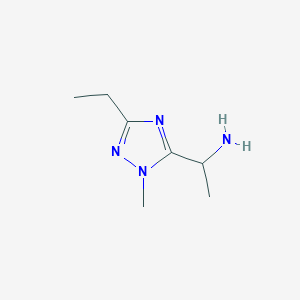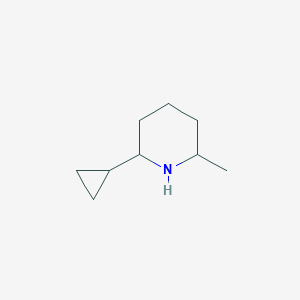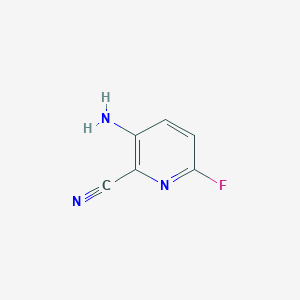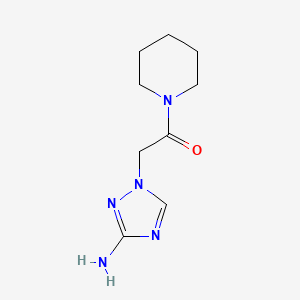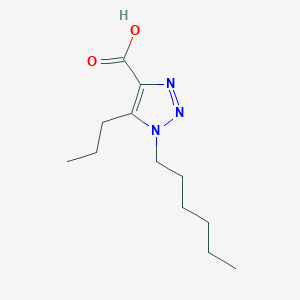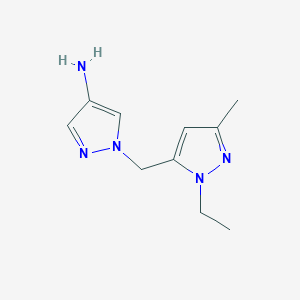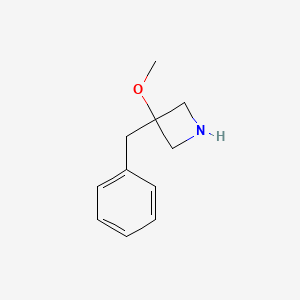
3-Benzyl-3-methoxyazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-methoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-methoxyazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methoxyacetaldehyde in the presence of a suitable catalyst to form the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Scientific Research Applications
3-Benzyl-3-methoxyazetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
3-Methoxyazetidine: Lacks the benzyl group, resulting in different reactivity and applications.
Benzylazetidine: Similar structure but without the methoxy group, affecting its chemical properties.
Azetidine-2-carboxylic acid: Contains a carboxyl group, making it more polar and suitable for different applications.
Uniqueness: 3-Benzyl-3-methoxyazetidine is unique due to the presence of both benzyl and methoxy groups, which impart distinct reactivity and potential for diverse applications. Its combination of stability and reactivity makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-benzyl-3-methoxyazetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
LFMJGXRXMVUMRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


